molecular formula C9H20N2 B039173 Nonanimidamide CAS No. 117814-18-3

Nonanimidamide

Cat. No.: B039173
CAS No.: 117814-18-3
M. Wt: 156.27 g/mol
InChI Key: OQDRWVFVLQMVRE-UHFFFAOYSA-N
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Description

Nonanimidamide (CAS: 117814-18-3) is an organic compound with the molecular formula C₉H₂₀N₂, classified as an amidine derivative. Amidines are characterized by the presence of the functional group R–C(=NH)–NH₂, where the central carbon is bonded to a nitrogen atom and an imino group. This compound specifically features a nine-carbon alkyl chain (nonane) attached to the amidine moiety. This structure confers unique physicochemical properties, including moderate polarity and basicity due to the lone pair on the nitrogen atoms.

Properties

CAS No.

117814-18-3

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

nonanimidamide

InChI

InChI=1S/C9H20N2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H3,10,11)

InChI Key

OQDRWVFVLQMVRE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=N)N

Canonical SMILES

CCCCCCCCC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between Nonanimidamide and other amidines or related compounds:

Compound Name CAS Number Molecular Formula Chain Length Functional Group Key Applications/Properties
This compound 117814-18-3 C₉H₂₀N₂ 9 carbons Amidine (-NH-C(=NH)-) Intermediate in organic synthesis
Butanimidamide 107-90-4 C₄H₁₀N₂ 4 carbons Amidine Precursor for agrochemicals
Pentanimidamide 109-51-3 C₅H₁₂N₂ 5 carbons Amidine Used in polymer crosslinking
Hexanediimidamide 15411-52-6 C₆H₁₄N₄ 6 carbons Di-amidine (two amidine groups) Chelating agent in coordination chemistry
Nicotinamide 98-92-0 C₆H₆N₂O N/A Carboxamide (amide group) Vitamin B3 analog; metabolic cofactor

Key Observations :

  • Chain Length: this compound’s longer alkyl chain (9 carbons) increases hydrophobicity compared to shorter-chain analogs like Butanimidamide (4 carbons) or Pentanimidamide (5 carbons). This may influence solubility and bioavailability .
  • Functional Groups: Unlike Nicotinamide (a carboxamide), this compound’s amidine group enhances basicity, making it more reactive in acid-catalyzed reactions .

Physicochemical Properties

Limited data exists for this compound, but trends can be inferred from similar compounds:

  • Basicity: Amidines generally exhibit pKa values between 8–12 due to protonation at the imino nitrogen. This compound’s basicity is expected to align with this range, similar to Pentanimidamide .
  • Solubility: Longer alkyl chains reduce water solubility. This compound is likely less soluble in water than Nicotinamide (which is highly polar due to its pyridine ring and amide group) .

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